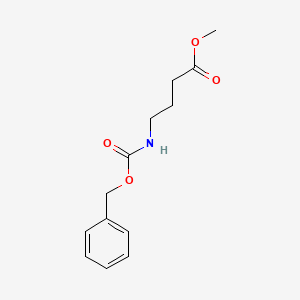

Methyl 4-(benzyloxycarbonylamino)butanoate

Overview

Description

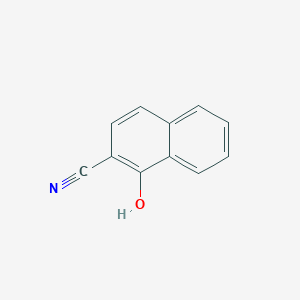

Molecular Structure Analysis

The molecular formula of Methyl 4-(benzyloxycarbonylamino)butanoate is C13H17NO4 . The InChI code for this compound is 1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) .It is a pale-yellow to yellow-brown sticky oil to solid . The compound has a molecular weight of 251.28 .

Scientific Research Applications

Sorption and Environmental Studies

Methyl 4-(benzyloxycarbonylamino)butanoate, due to its unique chemical properties, plays a crucial role in environmental studies, particularly in the sorption processes involving soil, organic matter, and minerals. Research by Werner, Garratt, and Pigott (2012) highlights the compound's relevance in understanding the sorption behavior of similar structured chemicals in environmental settings. This knowledge is pivotal for environmental remediation and pollution control strategies, indicating the compound's importance beyond its immediate chemical applications Werner, Garratt, & Pigott, 2012.

Biodiesel Combustion

In the realm of renewable energy, particularly biodiesel combustion, research has focused on simpler molecules that exhibit the primary characteristics of biodiesel combustion. Studies by Lai, Lin, and Violi (2011) underscore the importance of investigating the combustion of molecules like Methyl 4-(benzyloxycarbonylamino)butanoate. These molecules serve as surrogates to understand the combustion characteristics of biodiesel better, aiding in the development of cleaner and more efficient combustors that utilize alternative fuels Lai, Lin, & Violi, 2011.

Biopolymer Synthesis

The chemical modification of biopolymers represents another critical application of Methyl 4-(benzyloxycarbonylamino)butanoate. Research conducted by Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discusses the synthesis of biopolymer ethers and esters, highlighting the role of this compound in creating new materials with specific properties. These biopolymer derivatives have potential applications in drug delivery systems, showcasing the compound's contribution to the advancement of pharmaceutical technologies Petzold-Welcke et al., 2014.

Antimicrobial Agents

Methyl 4-(benzyloxycarbonylamino)butanoate's derivatives have been explored for their antimicrobial properties. Marchese et al. (2017) review the antimicrobial activity of p-Cymene, a compound derived from similar chemical structures, emphasizing the need for new substances with antimicrobial properties. This research underlines the compound's potential as a precursor for developing new antimicrobial agents, crucial for addressing the rise of antibiotic-resistant bacteria Marchese et al., 2017.

properties

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUPAZJTKZVKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551679 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67706-63-2 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

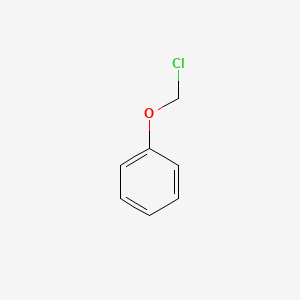

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)